molecular formula C17H12ClNO8S2 B14310353 4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid CAS No. 112195-24-1

4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid

Cat. No.: B14310353
CAS No.: 112195-24-1
M. Wt: 457.9 g/mol
InChI Key: LUMCGJAKRLPHQP-UHFFFAOYSA-N
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Description

4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorobenzamido group, a hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring. It is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps, starting with the preparation of the naphthalene core. The chlorobenzamido group is introduced through an amide coupling reaction, while the hydroxyl and sulfonic acid groups are added via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to remove impurities and achieve the desired level of purity .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the chlorobenzamido group can produce an amine .

Scientific Research Applications

4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets and pathways. The chlorobenzamido group can form hydrogen bonds and hydrophobic interactions with proteins, while the sulfonic acid groups can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Chlorobenzamido)-5-hydroxynaphthalene-2,7-disulfonic acid is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and sulfonic acid groups on the naphthalene ring allows for diverse chemical modifications and interactions, making it a versatile compound for various applications .

Properties

112195-24-1

Molecular Formula

C17H12ClNO8S2

Molecular Weight

457.9 g/mol

IUPAC Name

4-[(2-chlorobenzoyl)amino]-5-hydroxynaphthalene-2,7-disulfonic acid

InChI

InChI=1S/C17H12ClNO8S2/c18-13-4-2-1-3-12(13)17(21)19-14-7-10(28(22,23)24)5-9-6-11(29(25,26)27)8-15(20)16(9)14/h1-8,20H,(H,19,21)(H,22,23,24)(H,25,26,27)

InChI Key

LUMCGJAKRLPHQP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C=C3O)S(=O)(=O)O)Cl

Origin of Product

United States

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